![molecular formula C26H21N3O5 B2918719 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877656-37-6](/img/no-structure.png)

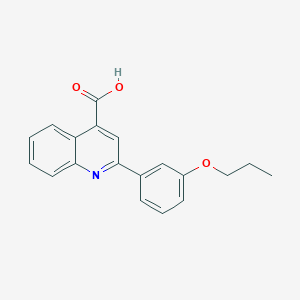

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Compound X involves an efficient annulation reaction. Aurone-derived α,β-unsaturated imines and activated terminal alkynes serve as starting materials. Triethylamine acts as a mediator, facilitating the facile formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields. Interestingly, when triethylamine is replaced with triphenylphosphine, a different class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif is obtained. These compounds can be further aromatized to afford benzofuro[3,2-b]pyridines, which can also be accessed via a one-pot procedure .

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound under discussion shares structural similarities with pyrimidine derivatives known for their anticancer properties. Research on related compounds such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has shown appreciable cancer cell growth inhibition against a range of cancer cell lines. This suggests potential avenues for anticancer applications, emphasizing the importance of exploring similar compounds for therapeutic interventions (Al-Sanea et al., 2020).

Radioimaging and Diagnostic Applications

Compounds structurally related to the one have been explored for their use in radioimaging, particularly for positron emission tomography (PET) scanning. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed for fluorine-18 labeling, have demonstrated selective ligand properties for the translocator protein (18 kDa), a target of interest in neuroinflammation and neurodegeneration diagnostic studies. This highlights the compound's potential in developing diagnostic agents for imaging applications (Dollé et al., 2008).

Anti-inflammatory and Analgesic Properties

Research into benzodifuranyl derivatives derived from similar pyrimidine structures has shown significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, providing a pathway for the development of new therapeutic agents targeting inflammatory diseases and pain management. The high COX-2 selectivity indices and protective analgesic and anti-inflammatory activities make these compounds promising candidates for further pharmaceutical development (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings starting from materials structurally akin to the compound , have demonstrated notable antimicrobial properties. This opens up potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal strains, addressing the ongoing challenge of antimicrobial resistance (Hossan et al., 2012).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 2-ethoxybenzoyl chloride to form 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine. This intermediate is then reacted with 3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "2-ethoxybenzoyl chloride", "3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine.", "Step 2: 2-(2-ethoxybenzoylamino)-4,6-dioxypyrimidine is then reacted with 3-phenyl-2,3-dihydro-2-oxo-1H-benz[f]isoindole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |

Número CAS |

877656-37-6 |

Fórmula molecular |

C26H21N3O5 |

Peso molecular |

455.47 |

Nombre IUPAC |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C26H21N3O5/c1-2-33-21-15-9-7-13-19(21)27-22(30)16-28-23-18-12-6-8-14-20(18)34-24(23)25(31)29(26(28)32)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,27,30) |

Clave InChI |

CCERBRIQKWELND-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2918638.png)

![5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918639.png)

![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2918640.png)

![N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2918643.png)

![1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2918647.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)

![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)